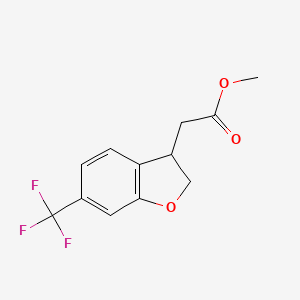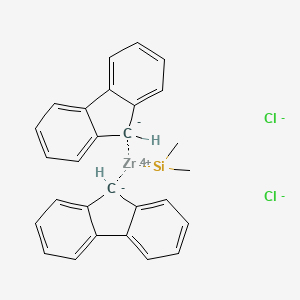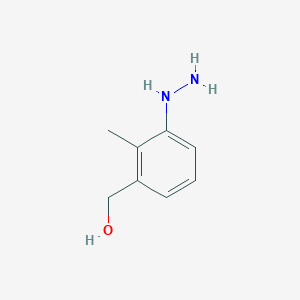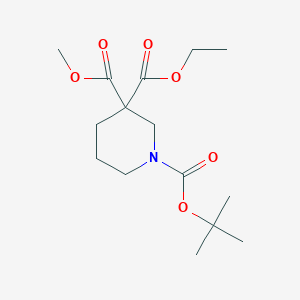![molecular formula C11H20ClNO B15125021 spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride: is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the reaction of a bicyclic amine with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the formation of the spirocyclic core .
Industrial Production Methods
In industrial settings, the production of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways .
Medicine
In medicine, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride has shown promise as a therapeutic agent. It is being investigated for its potential to treat various diseases, including neurological disorders and infections .
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts stability and reactivity, making it valuable in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenyl-acetate
- Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate
Uniqueness
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H20ClNO |
|---|---|
Peso molecular |
217.73 g/mol |
Nombre IUPAC |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1 |
Clave InChI |
HZDYZXDBRXHZIX-UHFFFAOYSA-M |
SMILES canónico |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


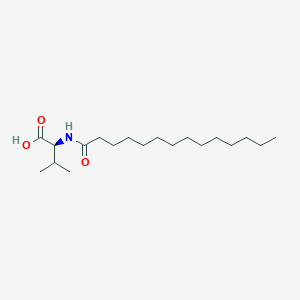
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)
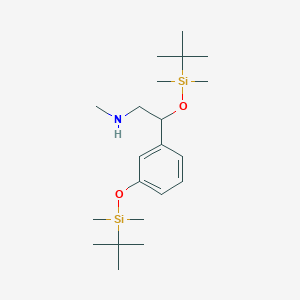
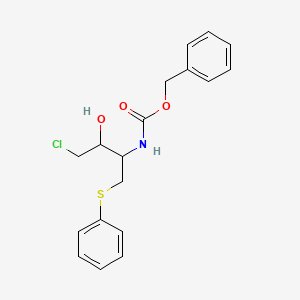
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)
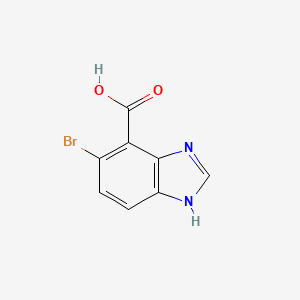
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15125006.png)
